4-(benzenesulfonyl)-2-(4-chlorophenyl)-N-(3-imidazol-1-ylpropyl)-1,3-oxazol-5-amine
Description
4-(Benzenesulfonyl)-2-(4-chlorophenyl)-N-(3-imidazol-1-ylpropyl)-1,3-oxazol-5-amine is a heterocyclic compound featuring a 1,3-oxazole core substituted at positions 2, 4, and 3. Key structural attributes include:
- Position 2: A 4-chlorophenyl moiety, which may enhance lipophilicity and influence binding interactions.
- Position 5: A secondary amine linked to a 3-imidazol-1-ylpropyl chain, introducing a basic imidazole ring critical for hydrogen bonding or coordination with biological targets.
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-(4-chlorophenyl)-N-(3-imidazol-1-ylpropyl)-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3S/c22-17-9-7-16(8-10-17)19-25-21(30(27,28)18-5-2-1-3-6-18)20(29-19)24-11-4-13-26-14-12-23-15-26/h1-3,5-10,12,14-15,24H,4,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGGXHYQKWDCBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)Cl)NCCCN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzene sulfonyl chloride derivative. This intermediate is then reacted with 4-chlorophenylamine under controlled conditions to form the corresponding sulfonyl chloride derivative. Subsequent reactions with imidazole and propylamine lead to the formation of the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions, such as temperature, pressure, and catalysts, would be optimized to maximize yield and purity. Purification steps, including recrystallization and chromatography, would be employed to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: : The oxazole ring can be reduced to form a corresponding amine.
Substitution: : The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed
Oxidation: : Sulfonic acids and sulfonyl chlorides.
Reduction: : Amines and alcohols.
Substitution: : Amides, ethers, and esters.
Scientific Research Applications
Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : Investigated for its biological activity, including potential antimicrobial and antifungal properties.
Medicine: : Studied for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl group may interact with enzymes or receptors, leading to biological responses. The imidazole ring can chelate metal ions, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their distinguishing features:
Key Structural and Functional Differences:
Aromatic Moieties: Fluorophenyl () and thiophene () substituents modulate electronic and steric properties compared to chlorophenyl in the target compound.
Amino Side Chains: The imidazole-propyl chain in the target compound provides a protonatable nitrogen, critical for interactions with acidic residues in enzymes . Morpholine () and methoxypropyl () chains prioritize solubility over basicity.
Biological Implications :
- Imidazole-containing analogs (target compound and ) are associated with antitumor and antimicrobial activities due to metal coordination and hydrogen bonding .
- Thiazole-based analogs (e.g., ) may exhibit altered pharmacokinetics due to sulfur’s larger atomic radius and polarizability.
Research Findings and Trends
- SAR Insights : Chlorophenyl and sulfonyl groups consistently correlate with improved target affinity in kinase inhibitors, while imidazole side chains enhance cytotoxicity in cancer cell lines .
- Computational Studies : Molecular docking (referencing tools like Multiwfn ) predicts that the imidazole-propyl chain in the target compound forms stable hydrogen bonds with ATP-binding pockets in kinases.
Biological Activity
4-(benzenesulfonyl)-2-(4-chlorophenyl)-N-(3-imidazol-1-ylpropyl)-1,3-oxazol-5-amine is a complex organic compound that has garnered attention for its potential biological activities. This compound features several functional groups, including a sulfonyl group, a chlorophenyl group, and an imidazole-containing propyl chain attached to an oxazole ring. These structural characteristics suggest a diverse range of biological interactions and potential therapeutic applications.
The compound's IUPAC name is this compound, with the molecular formula C21H19ClN4O3S. The presence of the benzene ring and the sulfonamide moiety contributes to its chemical reactivity and biological activity.
Structural Formula
| Component | Structure |
|---|---|
| Benzene Ring | Benzene |
| Sulfonamide Group | Sulfonamide |
| Imidazole Ring | Imidazole |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example, related imidazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including cervical and bladder cancer cells. The mechanism of action often involves the induction of apoptosis and disruption of cell cycle progression.
Case Study: Cytotoxicity in Cancer Cell Lines
A study evaluated the cytotoxic effects of a series of imidazole derivatives on human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against A549 (lung cancer) and MDA-MB-231 (breast cancer) cell lines. The most potent compounds were found to disrupt microtubule dynamics, leading to increased apoptosis.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Preliminary screening against various bacterial strains revealed moderate to strong activity against Salmonella typhi and Bacillus subtilis. The sulfonamide moiety is known for its antibacterial properties, which may contribute to the overall efficacy of this compound.
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Research has indicated that related compounds can inhibit acetylcholinesterase and urease effectively. These activities are crucial for developing treatments for conditions such as Alzheimer's disease and urinary tract infections.
Structure-Activity Relationship (SAR)
Understanding the relationship between the structure of this compound and its biological activity is essential for optimizing its therapeutic potential. The presence of specific functional groups influences its interaction with biological targets:
| Functional Group | Effect on Activity |
|---|---|
| Sulfonamide | Enhances antibacterial properties |
| Chlorophenyl Group | Increases lipophilicity |
| Imidazole Ring | Contributes to anticancer activity |
Docking Studies
Molecular docking studies have been conducted to predict how this compound interacts with target proteins. These studies suggest that it binds effectively to active sites involved in cancer progression and bacterial metabolism, providing insights into its mechanism of action.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of 1,3-oxazole derivatives typically involves cyclization reactions under reflux conditions. For example, thiadiazole compounds are synthesized using POCl₃ as a catalyst in a reflux setup (90°C for 3 hours), followed by pH adjustment to precipitate the product . For oxazole derivatives, similar protocols can be adapted:
- Key Steps : Use of DMSO/water mixtures for recrystallization to enhance purity .
- Optimization : Adjust molar ratios (e.g., 1:3 stoichiometry of reactants to POCl₃) and monitor reaction progress via TLC or HPLC to minimize side products. Solvent selection (e.g., DMF or THF) can influence yield due to polarity effects on intermediate stability .
Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Identify aromatic protons (e.g., 4-chlorophenyl at δ 7.2–7.8 ppm) and imidazole protons (δ 7.5–8.5 ppm). Compare with analogous benzoxazol-2-amine derivatives, where sulfonyl groups exhibit distinct deshielding .
- FT-IR : Confirm sulfonyl (S=O stretching at ~1350 cm⁻¹) and oxazole ring (C=N at ~1650 cm⁻¹) functional groups .
- Mass Spectrometry : Use high-resolution MS to verify molecular weight (e.g., expected [M+H]+ for C₂₄H₂₀ClN₃O₃S: ~466.5 Da) and detect fragmentation patterns .
Advanced: How can researchers resolve contradictions in reported biological activity data across different assay systems?
Methodological Answer:
Discrepancies in biological activity (e.g., varying IC₅₀ values in antifungal vs. antitumor assays) may arise from assay-specific conditions. Strategies include:
- Standardized Protocols : Replicate assays under identical conditions (e.g., pH, temperature, cell line) to isolate variables. For example, cytotoxicity on Daphnia magna requires controlled exposure times and dissolved oxygen levels .
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., sulfonyl vs. methyl groups) using molecular docking to identify binding affinity variations .
- Meta-Analysis : Cross-reference data from imidazo-quinazoline derivatives, which show activity shifts due to halogen substitution .
Advanced: What computational approaches predict the environmental fate and biodegradation pathways of this compound?
Methodological Answer:
- QSAR Models : Use quantitative structure-activity relationship (QSAR) tools to estimate logP (hydrophobicity) and biodegradation potential. For example, sulfonyl groups may reduce water solubility, increasing bioaccumulation risk .
- Molecular Dynamics Simulations : Model interactions with soil organic matter or aquatic enzymes (e.g., cytochrome P450) to predict metabolic pathways .
- Experimental Validation : Conduct OECD 301F biodegradation tests in lab-scale bioreactors, monitoring metabolite formation via LC-MS .
Basic: What are common impurities formed during synthesis, and how are they characterized?
Methodological Answer:
- Byproducts : Unreacted 4-chlorophenyl intermediates or sulfonamide derivatives may form due to incomplete cyclization.
- Detection : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate impurities. Compare retention times with synthesized standards .
- Mitigation : Optimize reaction time (e.g., extended reflux to >4 hours) and employ scavengers (e.g., molecular sieves) to absorb excess POCl₃ .
Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
Methodological Answer:
- Core Modifications : Replace the 4-chlorophenyl group with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity and target binding .
- Side Chain Optimization : Substitute the imidazole-propyl chain with pyridine or piperazine rings to improve solubility and pharmacokinetics .
- Data Integration : Use machine learning (e.g., Random Forest models) to correlate substituent properties (Hammett σ constants) with bioactivity datasets .
Basic: What in vitro assays are suitable for preliminary cytotoxicity screening?
Methodological Answer:
- Cell Viability Assays : Use MTT or resazurin-based tests on human cancer lines (e.g., HeLa or MCF-7) at concentrations 1–100 μM .
- Control Experiments : Include reference compounds (e.g., doxorubicin) and solvent controls (DMSO <0.1%) to validate results .
- Dose-Response Curves : Generate IC₅₀ values using nonlinear regression (GraphPad Prism) to quantify potency .
Advanced: How do steric and electronic effects of substituents influence metabolic stability?
Methodological Answer:
- Steric Effects : Bulky groups (e.g., benzenesulfonyl) may shield the oxazole ring from hepatic CYP450 oxidation, prolonging half-life .
- Electronic Effects : Electron-deficient aryl groups (e.g., 4-chlorophenyl) reduce nucleophilic attack susceptibility. Use Hammett plots to correlate σ values with metabolic rates .
- In Silico Tools : Apply ADMET Predictor™ or SwissADME to simulate first-pass metabolism and identify vulnerable sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
